2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclopropyl group, an acetamidophenyl group, and an imidazo[1,2-b]pyridazine core, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
The primary targets of 2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide are Interleukin-17A (IL-17A) and Transforming Growth Factor-β Activated Kinase (TAK1) . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage . TAK1 is a serine/threonine kinase important for cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits IL-17A, a pro-inflammatory cytokine, thereby reducing inflammation and tissue damage . It also inhibits TAK1, which is upregulated and overexpressed in certain diseases, thereby affecting cell growth, differentiation, and apoptosis .
Biochemical Pathways
The inhibition of IL-17A affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . The inhibition of TAK1 affects various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands .
Result of Action
The inhibition of IL-17A and TAK1 by this compound can lead to improved symptoms in patients with moderate-to-severe psoriasis, rheumatoid arthritis, and multiple sclerosis . It can also inhibit the growth of multiple myeloma cell lines .
Biochemical Analysis
Biochemical Properties
The compound 2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been identified as an inhibitor of IL-17A, a pro-inflammatory cytokine . This suggests that it interacts with the IL-17A receptor, which is a heterodimer formed by the IL-17RA and IL-17RC subunits .
Cellular Effects
In the context of cellular effects, this compound, as an IL-17A inhibitor, may influence cell function by modulating the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound likely exerts its effects by binding to the hinge region of kinases . This binding interaction could lead to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the acetamidophenyl group: This can be done through amide bond formation using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the cyclopropyl or acetamidophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their biological activities and used in medicinal chemistry.
Pyridazines: Another class of heterocyclic compounds with diverse applications in pharmaceuticals.
Uniqueness
2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific structural features, such as the cyclopropyl and acetamidophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11(24)19-13-3-2-4-14(9-13)20-18(25)15-7-8-17-21-16(12-5-6-12)10-23(17)22-15/h2-4,7-10,12H,5-6H2,1H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNZRSMONWRXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.